![molecular formula C17H15NO4S B7951401 methyl 1-tosyl-1H-indole-5-carboxylate](/img/structure/B7951401.png)
methyl 1-tosyl-1H-indole-5-carboxylate
Overview
Description
Methyl 1-tosyl-1H-indole-5-carboxylate is a useful research compound. Its molecular formula is C17H15NO4S and its molecular weight is 329.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality methyl 1-tosyl-1H-indole-5-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl 1-tosyl-1H-indole-5-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization of Novel Compounds : Methyl 1-tosyl-1H-indole-5-carboxylate and its derivatives are frequently used in the synthesis of new chemical compounds. For example, research has demonstrated its role in the creation of conformationally constrained tryptophan derivatives, which are important for peptide and peptoid conformation elucidation studies (Horwell et al., 1994).
Pharmaceutical Applications : Compounds related to methyl 1-tosyl-1H-indole-5-carboxylate have been investigated for their potential pharmaceutical applications. Some studies have focused on the synthesis and anti-cancer activity of methyl indole-3-carboxylate derivatives, indicating their relevance in developing new antitumor agents (Niemyjska et al., 2012).
Methodological Advancements in Chemical Synthesis : Advances in chemical synthesis methods using compounds like methyl 1-tosyl-1H-indole-5-carboxylate have been reported. These include efficient methods for synthesizing related compounds and exploring their potential in various chemical reactions (Akbari & Faryabi, 2023).
Investigations into Molecular Properties : Studies have also been conducted to understand the molecular properties of related compounds. For instance, research on methyl 5-methoxy-1H-indole-2-carboxylate, a similar compound, has provided insights into its electronic nature and reactivity through spectroscopic and computational studies (Almutairi et al., 2017).
Applications in Organic Chemistry : The compound and its derivatives have found applications in organic chemistry for the synthesis of complex molecules. For example, the creation of tetrahydropyridines and other complex structures has been achieved using derivatives of methyl 1-tosyl-1H-indole-5-carboxylate (Zhu et al., 2003).
properties
IUPAC Name |
methyl 1-(4-methylphenyl)sulfonylindole-5-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO4S/c1-12-3-6-15(7-4-12)23(20,21)18-10-9-13-11-14(17(19)22-2)5-8-16(13)18/h3-11H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNSIMXRFOSKPFN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C2C=CC(=C3)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 1-tosyl-1H-indole-5-carboxylate |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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